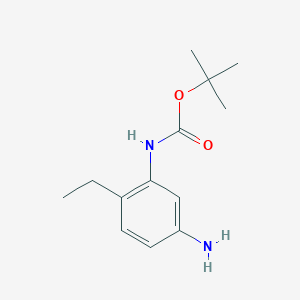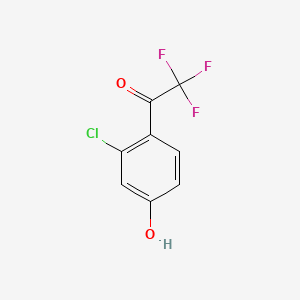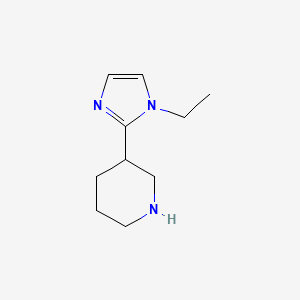![molecular formula C10H17NO B13599643 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane CAS No. 2792201-43-3](/img/structure/B13599643.png)
9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that contain both oxygen and nitrogen atoms within their ring systems. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary carbon skeleton. The precursor undergoes a series of reactions, including cyclization and functional group transformations, to form the desired spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key considerations include the availability of raw materials, scalability of the synthetic route, and environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane : This compound has a similar spirocyclic structure but differs in the position and number of heteroatoms.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : Another related compound with a different arrangement of the spirocyclic rings and heteroatoms.
Uniqueness
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2792201-43-3 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
9-oxa-3-azadispiro[3.1.56.14]dodecane |
InChI |
InChI=1S/C10H17NO/c1-4-11-10(1)7-9(8-10)2-5-12-6-3-9/h11H,1-8H2 |
InChI-Schlüssel |
JVRIEGUOITTZAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC3(C2)CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


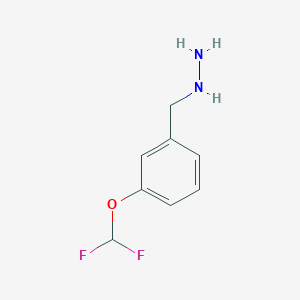
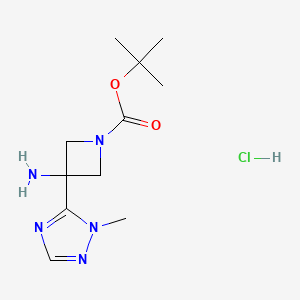
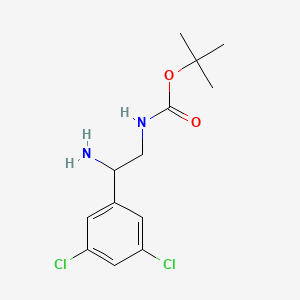
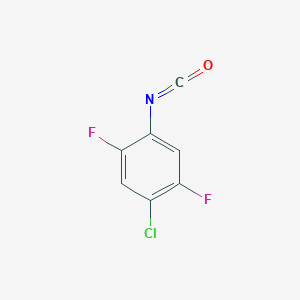
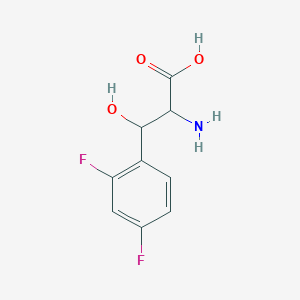

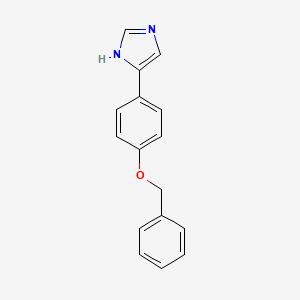
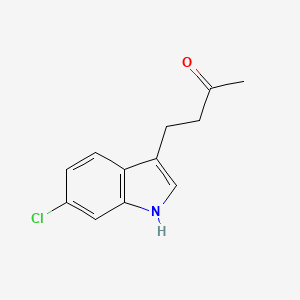
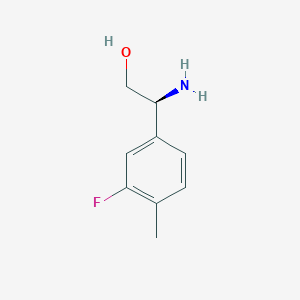
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
